molecular formula C8H7BrF2N2 B1411651 3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine CAS No. 1707391-22-7

3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine

Cat. No.: B1411651
CAS No.: 1707391-22-7
M. Wt: 249.06 g/mol
InChI Key: XPGGDQQYOIGAFT-UHFFFAOYSA-N
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Description

3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine: is an organic compound with the molecular formula C8H7BrF2N2 and a molecular weight of 249.06 g/mol This compound features a pyridine ring substituted with a bromine atom at the third position and a 3,3-difluoroazetidin-1-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reaction of appropriate starting materials under controlled conditions. For instance, a difluoroalkylamine can be cyclized to form the azetidine ring.

    Bromination: The pyridine ring is brominated at the third position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under suitable conditions.

    Coupling Reaction: The azetidine ring is then coupled to the brominated pyridine ring through a nucleophilic substitution reaction, often facilitated by a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the azetidine or pyridine rings.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways.

    Biochemical Studies: Utilized in studies to understand the interaction of small molecules with biological macromolecules.

Industry:

    Material Science: Explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Agrochemicals: Studied for its potential application in the development of new agrochemical agents.

Mechanism of Action

The mechanism by which 3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

    3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    4-(3,3-Difluoroazetidin-1-yl)pyridine: Lacks the bromine atom at the third position.

    3-Bromo-4-(azetidin-1-yl)pyridine: Contains an azetidine ring without the difluoro substitution.

Uniqueness: 3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine is unique due to the presence of both the bromine atom and the difluoroazetidinyl group, which confer distinct chemical reactivity and potential biological activity. This combination of substituents can influence the compound’s electronic properties, steric interactions, and overall stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-4-(3,3-difluoroazetidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2N2/c9-6-3-12-2-1-7(6)13-4-8(10,11)5-13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGGDQQYOIGAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=NC=C2)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238019
Record name Pyridine, 3-bromo-4-(3,3-difluoro-1-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707391-22-7
Record name Pyridine, 3-bromo-4-(3,3-difluoro-1-azetidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707391-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-4-(3,3-difluoro-1-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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